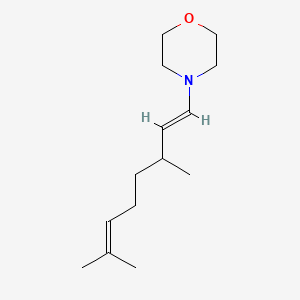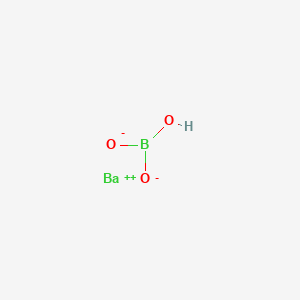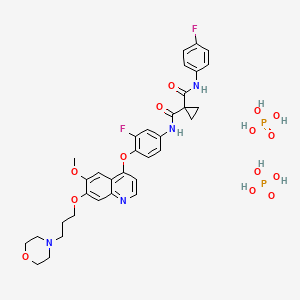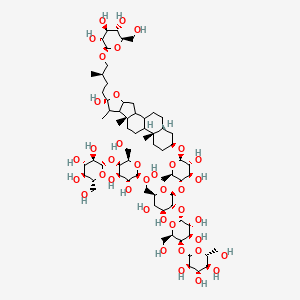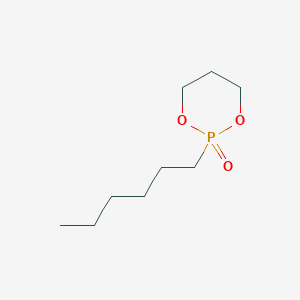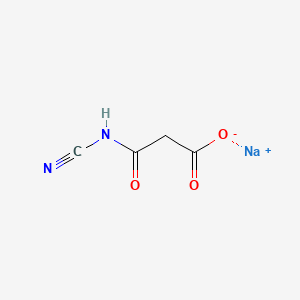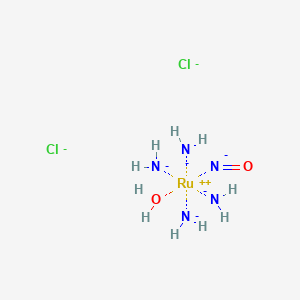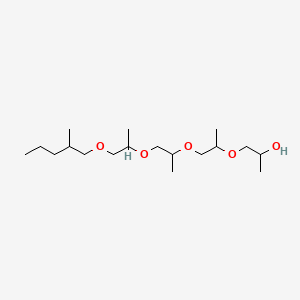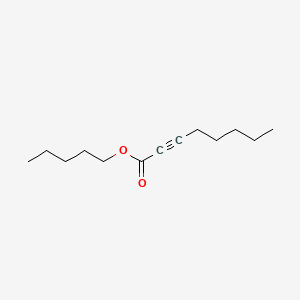
(2-Ethylhexenoato-O)dioxovanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylhexenoato-O)dioxovanadium is a chemical compound with the molecular formula C8H16O4V It is a vanadium complex where vanadium is in the oxidation state +5, coordinated with two oxo groups and a 2-ethylhexenoate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexenoato-O)dioxovanadium typically involves the reaction of vanadium pentoxide (V2O5) with 2-ethylhexenoic acid in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction can be represented as follows:
V2O5+2C8H16O2→2C8H16O4V
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethylhexenoato-O)dioxovanadium undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of vanadium.
Substitution: The 2-ethylhexenoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and organic peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) can be used.
Substitution: Ligand exchange reactions can be carried out using various organic acids or amines.
Major Products Formed
Oxidation: The major products are typically oxidized organic compounds and vanadium oxides.
Reduction: Reduced vanadium complexes and the corresponding organic products.
Substitution: New vanadium complexes with different ligands.
Aplicaciones Científicas De Investigación
(2-Ethylhexenoato-O)dioxovanadium has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation reactions and polymerization processes.
Biological Studies: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Material Science: It is used in the development of advanced materials, such as vanadium-based batteries and electronic devices.
Environmental Chemistry: The compound is investigated for its role in environmental remediation, particularly in the degradation of pollutants.
Mecanismo De Acción
The mechanism of action of (2-Ethylhexenoato-O)dioxovanadium involves its ability to coordinate with various substrates and facilitate redox reactions. The oxo groups play a crucial role in the transfer of oxygen atoms, while the 2-ethylhexenoate ligand stabilizes the complex. The molecular targets and pathways involved include:
Enzymatic Reactions: The compound can interact with enzymes, altering their activity and function.
Redox Pathways: It participates in redox reactions, influencing the oxidative state of other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Vanadyl Acetylacetonate (VO(acac)2): A vanadium(IV) complex with acetylacetonate ligands.
Vanadyl Sulfate (VOSO4): A vanadium(IV) complex with sulfate ligands.
Vanadium Pentoxide (V2O5): A vanadium(V) oxide used in various industrial applications.
Uniqueness
(2-Ethylhexenoato-O)dioxovanadium is unique due to its specific ligand structure, which imparts distinct catalytic properties and stability. Unlike other vanadium complexes, it offers a balance between reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
94232-42-5 |
|---|---|
Fórmula molecular |
C8H16O4V |
Peso molecular |
227.15 g/mol |
Nombre IUPAC |
dioxovanadium;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.2O.V/c1-3-5-6-7(4-2)8(9)10;;;/h7H,3-6H2,1-2H3,(H,9,10);;; |
Clave InChI |
ZJMYEQRQCZIHEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.O=[V]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)
